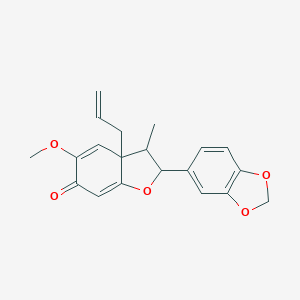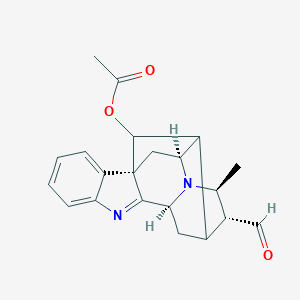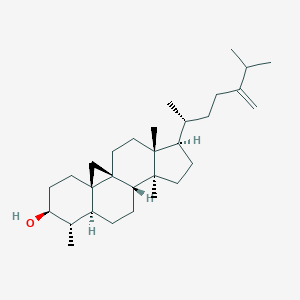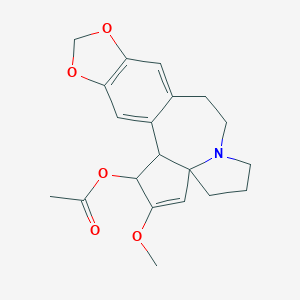
Isolariciresinol 9'-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isolariciresinol 9'-beta-D-glucopyranoside: is a lignan, a type of polyphenolic compound found in various plants. Lignans are known for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a glycosylated form of isolariciresinol, which enhances its solubility and stability in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-isolariciresinol monoglucoside typically involves the glycosylation of isolariciresinol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a glucose moiety to the hydroxyl group of isolariciresinol. Chemical glycosylation can be performed using glycosyl donors such as trichloroacetimidates or thioglycosides under acidic conditions.
Industrial Production Methods: Industrial production of (+)-isolariciresinol monoglucoside can be achieved through biotechnological approaches, such as the use of endophytic fungi like Phomopsis sp. XP-8. These fungi can produce the compound in vitro when cultivated in specific media, such as mung bean medium. The production yield can be enhanced by optimizing the cultivation conditions, including the addition of specific substrates and the use of co-cultures .
Chemical Reactions Analysis
Types of Reactions: Isolariciresinol 9'-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, (+)-isolariciresinol monoglucoside is studied for its potential as a precursor for the synthesis of other bioactive lignans. It is also used as a model compound to study glycosylation reactions and the stability of glycosides.
Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties. It has been shown to protect cells from oxidative stress and reduce inflammation in various cell models.
Medicine: In medicine, (+)-isolariciresinol monoglucoside is explored for its potential therapeutic effects. It has been studied for its anticancer properties, particularly in breast and endometrial cancer models. Additionally, it has shown promise in managing diabetes by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion .
Industry: In the industrial sector, this compound is used in the development of functional foods and nutraceuticals. Its stability and solubility make it an attractive ingredient for health supplements and fortified foods.
Mechanism of Action
The mechanism of action of (+)-isolariciresinol monoglucoside involves its interaction with various molecular targets and pathways. It exerts its antioxidant effects by scavenging free radicals and upregulating antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. The compound’s anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
- Pinoresinol monoglucoside
- Secoisolariciresinol monoglucoside
- Matairesinol monoglucoside
Comparison: Isolariciresinol 9'-beta-D-glucopyranoside is unique among these compounds due to its specific glycosylation pattern, which enhances its solubility and stability. Compared to pinoresinol monoglucoside, it has a different stereochemistry, which can influence its biological activity. Secoisolariciresinol monoglucoside and matairesinol monoglucoside have different core structures, leading to variations in their antioxidant and anticancer properties .
Properties
CAS No. |
63358-12-3 |
|---|---|
Molecular Formula |
C26H34O11 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-34-19-6-12(3-4-17(19)29)22-15-8-18(30)20(35-2)7-13(15)5-14(9-27)16(22)11-36-26-25(33)24(32)23(31)21(10-28)37-26/h3-4,6-8,14,16,21-33H,5,9-11H2,1-2H3/t14-,16-,21+,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
AHYOMNWKYGMYMB-QBCFYRCNSA-N |
SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)C3(C(C(C(C(O3)CO)O)O)O)OC)C4=CC(=C(C=C4)O)OC)O |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common plant sources of Isolariciresinol 9-O-beta-D-glucopyranoside?
A1: This compound has been isolated from a variety of plant species, highlighting its presence across different botanical families. Some notable sources identified in research include:
- Fruits of Ailanthus altissima []
- Leaves of Celastrus gemmatus Loes. []
- Roots of Anemone altaica []
- Cissus assamica []
- Ervatamia hainanensis []
Q2: Is Isolariciresinol 9-O-beta-D-glucopyranoside found in all parts of a plant or is it specific to certain tissues?
A2: The research indicates that the compound's presence can vary depending on the plant species and the specific part of the plant being studied. For instance, it was found in the:
Q3: What is the structural characterization of Isolariciresinol 9-O-beta-D-glucopyranoside?
A3: While the provided abstracts don't delve into detailed spectroscopic data, they confirm the identification of Isolariciresinol 9-O-beta-D-glucopyranoside through techniques like IR, MS, NMR, and 2D-NMR [, , , , ]. These methods are essential for determining the compound's molecular formula, weight, and structural confirmation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)




![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)
![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)
![(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B203313.png)


